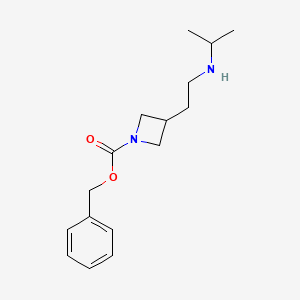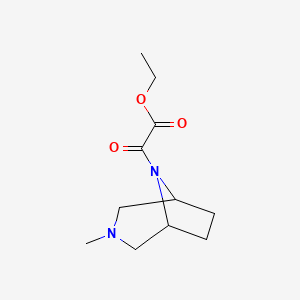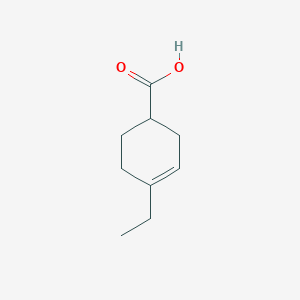
4-Ethylcyclohex-3-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethylcyclohex-3-ene-1-carboxylic acid is an organic compound with a molecular formula of C9H14O2. It is a derivative of cyclohexene, featuring an ethyl group at the 4-position and a carboxylic acid group at the 1-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylcyclohex-3-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of cyclohexene followed by carboxylation. For instance, cyclohexene can be reacted with ethyl bromide in the presence of a strong base like sodium hydride to introduce the ethyl group. The resulting 4-ethylcyclohexene can then be oxidized using potassium permanganate to form the carboxylic acid group at the 1-position.
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) are often used in the hydrogenation steps to control the introduction of functional groups. The reaction conditions are optimized to maintain the integrity of the cyclohexene ring while introducing the ethyl and carboxylic acid groups.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethylcyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 4-ethylcyclohex-3-en-1-one or 4-ethylcyclohex-3-en-1-al.
Reduction: Formation of 4-ethylcyclohex-3-en-1-ol.
Substitution: Formation of various substituted cyclohexenes depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-Ethylcyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a precursor for various chemical compounds.
Mecanismo De Acción
The mechanism of action of 4-Ethylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes, altering their activity. The ethyl group can influence the compound’s hydrophobic interactions, affecting its binding affinity to various receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylcyclohex-3-ene-1-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
4-Propylcyclohex-3-ene-1-carboxylic acid: Similar structure but with a propyl group instead of an ethyl group.
4-Isopropylcyclohex-3-ene-1-carboxylic acid: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness
4-Ethylcyclohex-3-ene-1-carboxylic acid is unique due to the specific positioning of the ethyl group, which can influence its reactivity and interactions compared to its methyl, propyl, and isopropyl analogs. The ethyl group provides a balance between steric hindrance and hydrophobic interactions, making it a versatile compound for various applications.
Propiedades
Número CAS |
91676-77-6 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
4-ethylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-2-7-3-5-8(6-4-7)9(10)11/h3,8H,2,4-6H2,1H3,(H,10,11) |
Clave InChI |
JYAFXCXNERTKSS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CCC(CC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


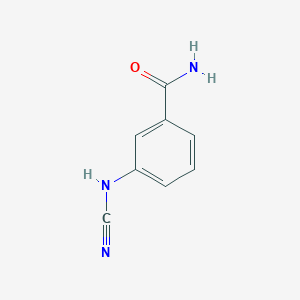
![tert-Butyl 2-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13950725.png)
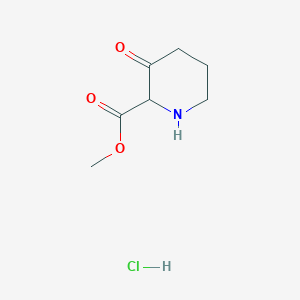

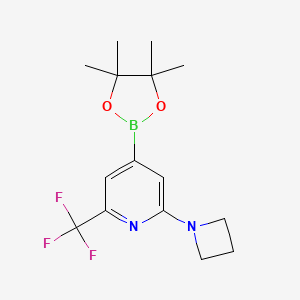

![2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13950741.png)

![3-(5-isopropyl-2-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13950761.png)
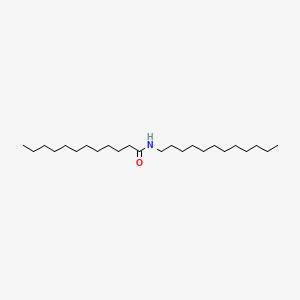
![4,7-Methano-7H-thieno[2,3-E][1,3]diazepine](/img/structure/B13950772.png)
